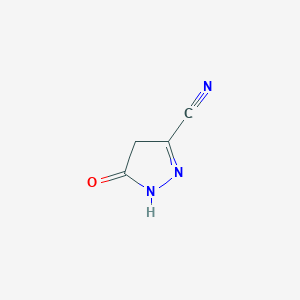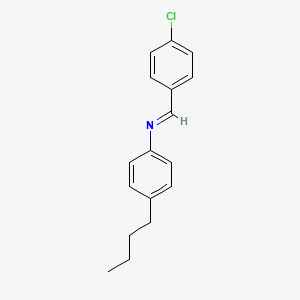![molecular formula C11H9NO3S B14644010 {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid CAS No. 56355-24-9](/img/structure/B14644010.png)
{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is a compound that features a thiazole ring attached to a phenyl group, which is further connected to an acetic acid moiety. This compound is part of the broader class of thiazole derivatives, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the acetic acid moiety. One common method involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The process typically involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .
科学研究应用
Chemistry
In chemistry, {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. These include anti-inflammatory, analgesic, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is unique due to its specific combination of the thiazole ring, phenyl group, and acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
属性
CAS 编号 |
56355-24-9 |
|---|---|
分子式 |
C11H9NO3S |
分子量 |
235.26 g/mol |
IUPAC 名称 |
2-[4-(1,3-thiazol-2-yloxy)phenyl]acetic acid |
InChI |
InChI=1S/C11H9NO3S/c13-10(14)7-8-1-3-9(4-2-8)15-11-12-5-6-16-11/h1-6H,7H2,(H,13,14) |
InChI 键 |
QPUCJXWUVCISEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)
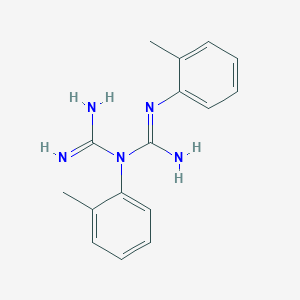
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
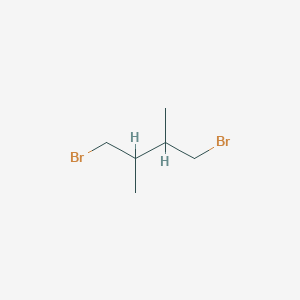
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
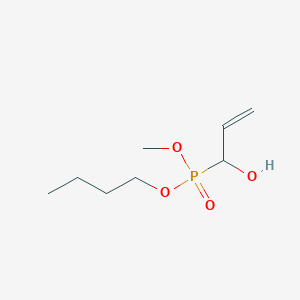
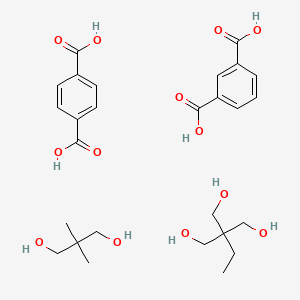
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
